Serricornin
Overview
Description
Mechanism of Action
Target of Action
Serricornin [(4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone] is a sex pheromone produced by female cigarette beetles (Lasioderma serricorne) . The primary targets of this compound are male cigarette beetles . The role of this compound is to attract male beetles, facilitating mating and reproduction .
Mode of Action
The mode of action of this compound involves the interaction with olfactory receptors in male cigarette beetles . When released by female beetles, this compound diffuses into the environment and is detected by the olfactory system of the males. This triggers a behavioral response, attracting the males towards the source of the pheromone .
Biochemical Pathways
It is known that the detection of pheromones like this compound typically involves signal transduction pathways in the olfactory system, leading to a behavioral response .
Pharmacokinetics
Instead, it is released into the environment and detected by other organisms .
Result of Action
The result of this compound’s action is the attraction of male cigarette beetles to females, facilitating mating . This is a crucial aspect of the reproductive cycle of these beetles, contributing to the survival and propagation of the species .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, humidity, and wind can affect the diffusion and detection of the pheromone in the environment . Additionally, the presence of other odors or chemicals in the environment could potentially interfere with the detection of this compound .
Biochemical Analysis
Biochemical Properties
Serricornin interacts with specific olfactory receptors in the antennae of male cigarette beetles These interactions trigger a cascade of biochemical reactions that lead to the behavioral response of the beetles
Cellular Effects
The effects of this compound are primarily observed in the olfactory neurons of the cigarette beetles. It influences cell function by triggering signal transduction pathways that lead to changes in gene expression and cellular metabolism . This results in the behavioral response of the beetles to the presence of the pheromone.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to specific olfactory receptors on the antennae of male cigarette beetles . This binding triggers a signal transduction pathway that leads to changes in gene expression and cellular metabolism, ultimately resulting in the behavioral response of the beetles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time . The compound does not appear to degrade significantly and continues to exert its effects on the beetles. Long-term effects on cellular function have not been reported in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Serricornin can be synthesized through various methods. One notable approach involves starting from (2S,4S)-2,4-dimethyl-1,5-pentanediol, which is obtained by lipase-catalyzed enantiomer separation of its racemate . The synthesis involves several steps, including asymmetric synthesis and stereoselective reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry of the compound. Methods such as palladium-catalyzed hydrogenolysis of alkenyloxiranes have been employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Serricornin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .
Scientific Research Applications
Serricornin has several scientific research applications:
Comparison with Similar Compounds
Anhydroserricornin: A related compound with a similar structure but different functional groups.
Other Pheromones: Compounds like 4,6-dimethyl-7-hydroxynonan-3-one and its stereoisomers.
Uniqueness: this compound is unique due to its specific stereochemistry, which is essential for its biological activity. The (4S,6S,7S) configuration is particularly important for its effectiveness as a sex pheromone . Other similar compounds may not have the same level of specificity and potency in attracting male cigarette beetles .
Properties
IUPAC Name |
7-hydroxy-4,6-dimethylnonan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKDTNYNLCQHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CC(C)C(=O)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868148 | |
Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72522-40-8 | |
Record name | Serricornin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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